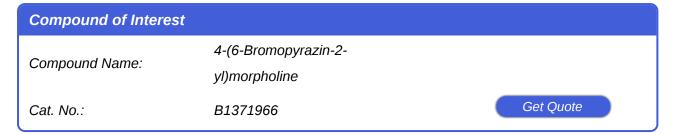


NMR Characterization: A Comparative Guide to 4-(6-Bromopyrazin-2-yl)morpholine

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For the discerning researcher and drug development professional, a comprehensive understanding of a molecule's structural characteristics is paramount. This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **4-(6-Bromopyrazin-2-yl)morpholine**, benchmarked against its non-brominated analog, 4-(Pyrazin-2-yl)morpholine. The data presented herein, including predicted and experimental values, offers crucial insights for structural verification and further development of pyrazine-based compounds.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for **4-(6-Bromopyrazin-2-yl)morpholine** (predicted) and **4-**(Pyrazin-2-yl)morpholine (experimental). This direct comparison highlights the influence of the bromine substituent on the chemical environment of the pyrazine and morpholine rings.

Table 1: ¹H NMR Data Comparison



Compound	Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
4-(6- Bromopyrazin-2- yl)morpholine	Pyrazine-H	~8.2 (predicted)	S	-
Pyrazine-H	~8.0 (predicted)	S	-	_
Morpholine-H (axial)	~3.8 (predicted)	t	~4.8	
Morpholine-H (equatorial)	~3.6 (predicted)	t	~4.8	
4-(Pyrazin-2- yl)morpholine[1]	Pyrazine-H	9.61	d	7.8
Pyrazine-H	8.14	d	7.6	
Pyrazine-H	7.90	d	2.64	
Morpholine-H	3.79-3.90	m	-	_
Morpholine-H	3.51-3.63	m	-	

Table 2: 13C NMR Data Comparison



Compound	Carbon	Chemical Shift (δ, ppm)
4-(6-Bromopyrazin-2- yl)morpholine	Pyrazine-C (C-Br)	~145 (predicted)
Pyrazine-C (C-N)	~158 (predicted)	_
Pyrazine-C	~135 (predicted)	_
Pyrazine-C	~130 (predicted)	_
Morpholine-C (C-N)	~44 (predicted)	_
Morpholine-C (C-O)	~66 (predicted)	
4-(Pyrazin-2-yl)morpholine[1]	Pyrazine-C	155.48
Pyrazine-C	142.16	
Pyrazine-C	133.98	_
Pyrazine-C	131.33	_
Morpholine-C	66.93	_
Morpholine-C	45.18	_

Experimental Protocols

A standardized protocol for the acquisition of NMR spectra for small organic molecules like **4- (6-Bromopyrazin-2-yl)morpholine** is provided below.

NMR Sample Preparation and Data Acquisition:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid signal broadening.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts ($\delta = 0.00$ ppm).
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.



- Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Set the spectral width to approximately 16 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Workflow and Structural Relationships

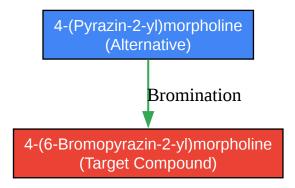
The following diagrams illustrate the general workflow for NMR analysis and the structural relationship between the compared compounds.





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Caption: General workflow for NMR sample preparation, data acquisition, and processing.



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Caption: Structural relationship between the target compound and its non-brominated analog.

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References

• 1. Crystal structure of 4-(pyrazin-2-yl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]



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